2-[(Methylamino)methylene]propanedinitrile
Overview
Description
“2-[(Methylamino)methylene]propanedinitrile” is a chemical compound with the CAS Number: 79080-32-3 . It has a molecular weight of 107.11 g/mol and its IUPAC name is 2-[(methylamino)methylene]malononitrile .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H5N3 . The InChI Code is 1S/C5H5N3/c1-8-4-5(2-6)3-7/h4,8H,1H3 . It contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 triple bonds, 1 secondary amine (aliphatic), and 2 nitriles (aliphatic) .Scientific Research Applications
Structural Properties and Chemical Behavior
The compound 2-[(Methylamino)methylene]propanedinitrile demonstrates intriguing chemical behavior, particularly in the context of its structural properties and rotational dynamics. Notably, research highlighted the rotational barriers around the carbon-amino-nitrogen bond in various substituted derivatives of this compound, attributing the phenomena to factors such as steric strain and ground state energy variations. Structural insights were enriched through methods like dynamic 1H NMR spectroscopy and X-ray crystallography, alongside quantum chemical computations to elucidate the nuances of these molecular rotations (Karlsen et al., 2002).
Photophysical and Photoelectric Properties
The compound's utility extends to its photophysical and photoelectric attributes, as evidenced by a specific derivative's ability to form stable films and exhibit significant anodic photocurrent under white light, without a bias voltage. This finding is pivotal for applications involving light intensity and photocurrent, offering insights into the compound's potential in photoelectric devices (Di et al., 2010).
Computational and Structural Studies
Further research delves into computational and structural studies, where compounds involving this compound have been characterized using various spectroscopic techniques and X-ray diffraction. These studies provide a deep understanding of molecular geometry and bonding, crucial for material science and molecular engineering applications (Nycz et al., 2011).
Antibacterial Applications
In the realm of pharmacology and beyond the scope of typical drug use, derivatives of this compound have shown promising results in antibacterial activities. Notably, certain synthesized compounds demonstrated significant inhibition against various bacteria, providing a potential pathway for developing new antibacterial agents (Al-Adiwish et al., 2012).
Optical Recognition
Another fascinating application is in the field of optical recognition, where derivatives of the compound have been utilized for the selective detection of ions in aqueous solutions. The dual-modal response of these compounds in optical recognition processes underscores their potential in environmental monitoring and analytical chemistry (Tang et al., 2012).
Synthesis and Characterization
The compound's derivatives have also been synthesized and characterized for applications in various fields, including metal coordination chemistry. This research often involves studying the crystal structure and analyzing the interactions within the molecules, paving the way for materials science and coordination chemistry advancements (Halimehjani et al., 2015).
properties
IUPAC Name |
2-(methylaminomethylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7/h4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVMGKFLLMYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508790 | |
Record name | [(Methylamino)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79080-32-3 | |
Record name | 2-[(Methylamino)methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79080-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(Methylamino)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 2-[(Methylamino)methylene]propanedinitrile and what structural insights were gained?
A1: The research article employed both vibrational (IR and Raman) and NMR spectroscopy to characterize the structure of this compound []. The study correlated experimental spectroscopic data with ab initio calculations to identify different conformations of the molecule. This combined approach provided valuable insights into the molecule's vibrational frequencies, chemical shifts, and preferred geometries.
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